molecular formula C26H16 B14617545 Naphtho[1,2-a]naphthacene CAS No. 58029-39-3

Naphtho[1,2-a]naphthacene

Cat. No.: B14617545
CAS No.: 58029-39-3
M. Wt: 328.4 g/mol
InChI Key: IQHSIXFTHHMAIW-UHFFFAOYSA-N
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Description

Naphtho[1,2-a]naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C 26 H 16 and a molecular weight of 328.4052 g/mol . Its structure is characterized by the CAS Registry Number 58029-39-3 . As a research chemical, it is intended for use in laboratory investigations only and is not for diagnostic or therapeutic procedures. Compounds within the naphthacene and extended fused-ring family are of significant research interest in material science due to their potential optical and electronic properties. Related naphtho-fused heterocycles, such as naphthoimidazoles, have demonstrated promising characteristics as fluorescent probes and have shown selective cytotoxic activity against cancer cell lines in vitro, highlighting the potential of this compound class in the development of new theranostic agents . Other naphtho-fused molecules, like naphtho[1,2-b]furan-4,5-dione, have been studied for their inhibitory actions on cancer cell migration and invasion, suggesting broad bioactivity potential for this structural family worthy of further exploration . This product is supplied for research use only. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate personal protective equipment and under validated safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58029-39-3

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

hexacyclo[12.12.0.02,11.03,8.016,25.018,23]hexacosa-1(26),2(11),3,5,7,9,12,14,16,18,20,22,24-tridecaene

InChI

InChI=1S/C26H16/c1-2-7-20-14-23-16-25-21(15-22(23)13-19(20)6-1)12-11-18-10-9-17-5-3-4-8-24(17)26(18)25/h1-16H

InChI Key

IQHSIXFTHHMAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC6=CC=CC=C6C=C5C=C4C=C3

Origin of Product

United States

Synthetic Methodologies for Naphtho 1,2 a Naphthacene and Analogues

Advanced Strategies for Polycyclic Aromatic Hydrocarbon Core Construction

The synthesis of the Naphtho[1,2-a]naphthacene core and related structures is achieved through several powerful methodologies, each offering distinct advantages in terms of precursor accessibility, reaction conditions, and regioselectivity.

Cyclodehydrogenation Approaches for Polyaryl Precursors

Cyclodehydrogenation is a powerful method for the synthesis of PAHs, involving the intramolecular cyclization of precursor molecules through the formation of carbon-carbon bonds, followed by dehydrogenation to achieve an aromatic system. This process can be induced photochemically or through on-surface synthesis techniques.

Photochemical cyclodehydrogenation has been effectively used to prepare various polycyclic azaarenes, such as naphthoquinolines and naphthoisoquinolines, from vinyl-substituted pyridine (B92270) and naphthalene (B1677914) precursors. researchgate.net This method highlights the utility of light-induced cyclization to form fused aromatic systems.

On-surface synthesis offers a regioselective route to planar nanographenes. For instance, the adsorption of tetranaphthyl-p-terphenyl precursors onto metal surfaces directs the cyclodehydrogenation pathway to yield planar benzo-fused perihexacenes, as opposed to the double helicenes formed in solution-based synthesis. mpg.de This regioselectivity is attributed to the flattened adsorption geometries of the precursors on the surface. mpg.de

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon skeletons of PAHs and their precursors. researchgate.netdntb.gov.ua The Sonogashira coupling, in particular, is widely used to form carbon-carbon bonds between terminal alkynes and aryl halides, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is valued for its mild conditions, often being conducted at room temperature in aqueous media with a mild base, which makes it suitable for the synthesis of complex molecules. wikipedia.org

The Sonogashira reaction has been instrumental in the synthesis of various PAH derivatives, including polarized pentacene (B32325) derivatives. researchgate.nettubitak.gov.tr For instance, dissymmetrically functionalized anthracene (B1667546) analogues have been synthesized from 9,10-dibromoanthracene (B139309) through two successive Sonogashira coupling reactions. researchgate.nettubitak.gov.tr A copper-free and amine-free Sonogashira reaction has also been developed for the multifold coupling of aryl halides with arylacetylenes in a green solvent at room temperature. nih.gov

Other transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also employed in the synthesis of naphthalene building blocks and other PAH precursors. researchgate.net These methods provide efficient access to a wide range of substituted aromatic compounds that can be further elaborated into larger fused systems. nih.govdntb.gov.ua

Reaction Catalyst System Key Features Application Example
Sonogashira CouplingPalladium catalyst, Copper co-catalystForms C-C bonds between terminal alkynes and aryl halides under mild conditions. wikipedia.orgSynthesis of polarized pentacene derivatives. researchgate.nettubitak.gov.tr
Copper-Free SonogashiraPd(CH3CN)2Cl2, cataCXium AAmine-free, room temperature reaction in a green solvent. nih.govMultifold coupling of aryl halides and arylacetylenes. nih.gov
Suzuki-Miyaura CouplingPalladium catalystForms C-C bonds between organoboron compounds and organic halides.Synthesis of naphthalene building blocks. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. nih.govresearchgate.net This reaction has been applied to the synthesis of naphthalene and anthracene derivatives. youtube.com For example, the reaction of 1,4-naphthoquinone (B94277) with 1,3-butadiene (B125203) can be a step in the synthesis of anthracene. youtube.com

Tandem reactions incorporating the Diels-Alder cycloaddition have been developed to increase synthetic efficiency. One such sequence involves an aldol (B89426) condensation-Diels-Alder-aromatization pathway to produce dihydronaphthalen-1(2H)-one derivatives. nih.govresearchgate.net Another approach utilizes a tandem photoenolization/Diels-Alder reaction followed by aromatization to construct polycyclic naphthol and naphthalene scaffolds. rsc.org

Scholl Reactions and Variants

The Scholl reaction is a classic method for the synthesis of PAHs through the intramolecular or intermolecular oxidative coupling of aromatic compounds, typically mediated by a Lewis acid and an oxidant. nih.govrsc.org This reaction is a key step in the synthesis of nanographenes and other extended aromatic systems. nih.govrsc.org

A variety of oxidants and Lewis acids can be used in Scholl reactions, including FeCl₃, Cu(OTf)₂, MoCl₅, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with an acid. nih.govrsc.org The choice of reagents can influence the reaction pathway and the final product. For example, the Scholl reaction of a cyclopenta-fused perylene-based precursor with FeCl₃ yields a planar dibenzo-peri-hexacene derivative, while using DDQ and methanesulfonic acid results in an unexpected octagon-containing, negatively curved molecule. researchgate.net This difference is attributed to a radical cation mechanism with FeCl₃ versus an arenium ion pathway with the DDQ/acid system. researchgate.net

Reagent System Proposed Mechanism Product Type
FeCl₃Radical CationPlanar, hexagon-containing PAHs researchgate.net
DDQ/MeSO₃HArenium IonNegatively curved, octagon-containing PAHs researchgate.net

Aryne Cyclotrimerizations

Arynes are highly reactive intermediates that can be utilized in the synthesis of complex aromatic systems. nih.gov The generation of arynes can be achieved through various methods, including the fluoride-induced elimination from ortho-silyl aryl triflates. nih.gov

A cascade strategy for naphthyne formation has been developed that combines classical benzyne (B1209423) generation with a thermal hexadehydro-Diels-Alder (HDDA) reaction. nih.gov In this one-pot process, three different aryne species work in tandem to rapidly construct various naphthalene products, demonstrating the potential for synthesizing extended polycyclic arenes. nih.gov

Flash Vacuum Pyrolysis Techniques

Flash vacuum pyrolysis (FVP) is a gas-phase thermal reaction method conducted at high temperatures and low pressures. scripps.eduuq.edu.au This technique is useful for unimolecular reactions and can be used to synthesize novel compounds and study reaction intermediates. uq.edu.au The short residence time of the substrate in the hot zone allows for the formation of products that might be unstable under other conditions. scripps.edu

FVP has been applied to the synthesis of various aromatic compounds. For example, the FVP of naphthalen-1-yl prop-2-ynoate leads to the formation of benzo[1,2-b]furan and naphthalen-1-ol. clockss.org For involatile compounds, a variation known as falling-solid flash vacuum pyrolysis (FS-FVP) can be employed, which has been used for the synthesis of arylacetylenes. researchgate.net

Stepwise π-Extension Reactions of Smaller Arene Units

A prominent and efficient strategy for the construction of polycyclic aromatic hydrocarbons, including analogues of this compound, is through annulative π-extension (APEX) reactions. nih.govacs.orgresearchgate.net This approach circumvents the need for traditional multi-step syntheses that often require pre-functionalization of the starting materials. nih.govacs.org Instead, APEX reactions focus on the direct C-H activation of smaller aromatic precursors, thereby minimizing the number of synthetic steps. nih.govacs.orgresearchgate.net

One notable example of this methodology involves the Cp*Co(III)-catalyzed annulative π-extension of arene-derived ketones. acs.org This method has been successfully employed to synthesize K-region-functionalized benzo[e]pyrenes and benzotetraphenes. acs.org The mechanism of this reaction is understood to proceed through key steps including peri-C–H activation, 1,2-migratory insertion of an alkyne, and a rate-determining nucleophilic attack on the ketone functionality. acs.org This approach has also been extended to the synthesis of π-conjugated 1,1′-bipyrenes and cyano-substituted dibenzo[de,qr]tetracenes, which are of interest as potential n-type semiconductors. acs.org

The versatility of π-extension reactions is further demonstrated by the synthesis of pyrene-fused π-extended acene derivatives and other linearly annulated PAHs with nonbenzenoid rings. nih.gov These methods underscore the power of stepwise extension in building complex and highly conjugated aromatic systems from simpler arene units. The following table provides an overview of representative π-extension reactions.

Starting MaterialReagents/CatalystProduct TypeReference
Arene-derived ketonesCp*Co(III) catalyst, alkyneK-region-functionalized benzo[e]pyrenes, benzotetraphenes acs.org
Simple phenol (B47542) derivativesPalladium catalyst, FeCl3Fully fused polycyclic aromatic hydrocarbons chemistryviews.org
Bis(biaryl)acetylenesICl, DDQDibenzochrysene derivatives, planar PAHs acs.org

Regioselective Synthetic Pathways

Achieving regioselectivity is a critical aspect in the synthesis of specific isomers of complex PAHs like this compound. Regiocontrolled synthetic pathways ensure the precise placement of fused rings, which in turn dictates the electronic and photophysical properties of the final molecule.

A notable advancement in this area is the development of chromium- and cobalt-catalyzed regiocontrolled hydrogenation of polycyclic aromatic hydrocarbons. nih.gov These reactions, which can be performed at ambient temperature, exhibit high regioselectivity and are applicable to a broad range of substrates, including tetracene and tetraphene. nih.gov The use of low-cost transition metals makes this a cost-effective protocol. nih.gov Theoretical modeling suggests that the reaction proceeds through low-valent Cr and Co monohydride species. nih.gov

Another powerful technique for achieving regioselectivity is the catalytic arene-norbornene annulation (CANAL). This method has been successfully employed in the synthesis of researchgate.netnaphthylene regioisomers through a highly regioselective reaction between dibromonaphthalenes and benzooxanorbornadienes. researchgate.net The fusion pattern of the resulting molecules was found to significantly influence the local aromaticity and antiaromaticity of the fused rings. researchgate.net

Furthermore, regioselective annulation strategies have been developed for the synthesis of various substituted PAHs. For instance, a systematic study on the regioselective cyclization of unsymmetrical diols derived from benzene (B151609) and naphthalene has led to the formation of anthracene and tetracene analogues. epa.gov Similarly, a cascade [3+2] annulation of β-naphthols with specific propargylic alcohols provides a novel and regioselective entry to complex naphthofurans. rsc.org

The following table summarizes different regioselective synthetic approaches.

MethodSubstrateCatalyst/ReagentProductReference
Catalytic HydrogenationTetracene, TetrapheneChromium or Cobalt salts with diimino/carbene ligandRegioselectively hydrogenated PAHs nih.gov
Catalytic Arene-Norbornene Annulation (CANAL)Dibromonaphthalenes, BenzooxanorbornadienesPalladium catalyst researchgate.netNaphthylene regioisomers researchgate.net
Annulation of Unsymmetrical DiolsBenzene- and naphthalene-based diolsHBr in acetic acidAnthracene and Tetracene analogues epa.gov
Cascade [3+2] Annulationβ-Naphthols, Z-enoate propargylic alcoholsAcid promoterComplex naphthofurans rsc.org

On-Surface Synthesis under Ultra-High Vacuum Conditions for Extended Systems

On-surface synthesis has emerged as a powerful bottom-up approach to construct atomically precise one- and two-dimensional carbon nanostructures, including extended PAHs that are difficult to obtain through traditional solution-phase chemistry. researchgate.net This technique typically involves the deposition of molecular precursors onto a catalytically active metal surface under ultra-high vacuum (UHV) conditions, followed by thermally induced cyclodehydrogenation reactions.

A significant achievement in this field is the on-surface synthesis of long acenes, such as pentadecacene, the longest acene synthesized to date. nih.govresearchgate.net This was accomplished through a combined in-solution and on-surface approach, where a precursor molecule was deposited on a Au(111) surface and subsequently manipulated with the tip of a scanning tunneling microscope (STM) to induce the final reaction steps. nih.gov This method allows for a detailed investigation of the electronic structure of these extended systems at the single-molecule level. nih.govresearchgate.net

The on-surface synthesis methodology has also been applied to create analogues of nonacene (B1237339) with an embedded cyclobutadiene (B73232) unit. rsc.org This was achieved through a combination of solution-phase precursor synthesis and on-surface chemical transformations. The resulting structures were characterized with high-resolution scanning tunneling microscopy/spectroscopy, providing insights into their unique electronic properties. rsc.org

The choice of substrate and precursor design is crucial for the successful on-surface synthesis of well-defined nanostructures. The interaction between the precursor molecules and the substrate can influence the reaction pathways and the final structure of the product.

PrecursorSubstrateProductKey FindingsReference
Hexahydro-trietheno-pentadecaceneAu(111)PentadecaceneLongest acene synthesized to date; characterized at the single-molecule level nih.govresearchgate.net
Solution-synthesized precursorAu(111)Phenylene analogue of nonaceneContains an embedded cyclobutadiene unit; unique electronic properties rsc.org
Diphenylacetylene, HexaphenylbenzeneMetal surfacesPlanar PAHs, Graphite islandsSurface-assisted synthesis of large PAHs with low solubility researchgate.net

Thermal Isomerization Routes to Fused Aromatic Systems

Thermal rearrangements of aromatic hydrocarbons represent a class of unimolecular reactions that proceed without the need for any reagents other than heat. wikipedia.org These reactions can lead to either a complete skeletal reorganization (isomerization) or a scrambling of atoms without a net change in the aromatic framework (automerization). wikipedia.org Such transformations can be a powerful tool for the synthesis of fused aromatic systems.

A classic example of thermal isomerization is the conversion of azulene (B44059) to the more thermodynamically stable naphthalene at high temperatures. wikipedia.orgrsc.org While this specific reaction is not directly related to the synthesis of this compound, it illustrates the principle of thermal rearrangement leading to a more stable fused aromatic system. More complex thermal rearrangements can be utilized to access a variety of PAHs. For instance, the thermal rearrangement of aceanthrylene (B1216281) and acephenanthrylene (B1206934) can yield fluoranthene, which is a key intermediate in the synthesis of larger, curved PAHs like corannulene. wikipedia.org

These reactions are often carried out using flash vacuum pyrolysis (FVP), where a sample is heated to high temperatures (500-1100 °C) under high vacuum. wikipedia.org The mechanism of these rearrangements can be complex, with proposed intermediates including carbenes and diradicals. wikipedia.org

In a related context, thermal cycloisomerization reactions have been explored for the synthesis of various heterocyclic systems. For instance, the thermal ring-contraction of 1H-2-benzo[c]oxocins can lead to the formation of dihydronaphthalenes, which are important structural motifs in bioactive molecules. nih.gov

Starting MaterialConditionsProductSignificanceReference
AzuleneHigh temperatureNaphthaleneClassic example of thermal isomerization to a more stable isomer wikipedia.orgrsc.org
Aceanthrylene/AcephenanthryleneFlash Vacuum PyrolysisFluorantheneIntermediate for the synthesis of larger PAHs wikipedia.org
1H-2-Benzo[c]oxocinsElevated temperatureDihydronaphthalenesSynthesis of bioactive structural motifs nih.gov

Synthetic Challenges and Advances for Highly Fused Polycyclic Aromatic Hydrocarbons

The synthesis of large, highly fused polycyclic aromatic hydrocarbons presents significant challenges to organic chemists. nih.govingentaconnect.com A primary obstacle is the poor solubility of these extended π-systems, which complicates purification and characterization. nih.govresearchgate.net Additionally, many large PAHs exhibit limited stability, particularly longer acenes which are prone to oxidation and dimerization. nih.gov

Despite these challenges, significant advances have been made in the development of synthetic methods to access these complex molecules. ingentaconnect.com Modern synthetic strategies often focus on milder and more efficient reactions compared to older methods that required harsh conditions and often resulted in low yields. ingentaconnect.com

Key advances in the synthesis of large PAHs include:

Diels-Alder Cycloadditions: This powerful reaction is used to build up complex oligophenylene precursors which can then be converted to planar aromatic hydrocarbons through oxidative cyclodehydrogenation. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Suzuki coupling and other cross-coupling reactions are instrumental in constructing the backbones of large PAHs from smaller, functionalized building blocks. ingentaconnect.commdpi.com

Scholl Reaction: This oxidative cyclodehydrogenation reaction is widely used as a final step to planarize and extend the π-system of PAH precursors. chemistryviews.orgmdpi.comrsc.org

Annulative Dimerization: A recently developed method involves the palladium-catalyzed annulative dimerization of phenylene triflates, followed by a Scholl reaction, to produce fully fused PAHs from simple phenol derivatives. chemistryviews.org

The development of these and other novel synthetic methodologies continues to push the boundaries of what is possible in the synthesis of highly fused PAHs, enabling the creation of new materials with tailored electronic and optical properties for applications in organic electronics. rsc.org

ChallengeSynthetic AdvanceExample ReactionReference
Poor SolubilityMilder reaction conditions, precursor designDiels-Alder cycloaddition followed by oxidative cyclodehydrogenation researchgate.net
InstabilityStepwise and controlled π-extensionAnnulative π-extension (APEX) reactions nih.govacs.orgresearchgate.net
Low Yields in Traditional MethodsDevelopment of efficient catalytic methodsPalladium-catalyzed annulative dimerization chemistryviews.org
Structural ComplexityRegioselective synthesisTandem Suzuki-Miyaura cross-coupling and Scholl reaction mdpi.com

Reactivity and Chemical Functionalization Strategies

Intrinsic Reactivity Patterns of Naphtho[1,2-a]naphthacene and Analogous Polycyclic Aromatic Hydrocarbon Frameworks

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their reactivity is fundamentally governed by their delocalized π-electron systems. Generally, larger PAHs with more fused rings exhibit increased stability due to greater electron delocalization. However, this increased size also leads to a higher reactivity compared to benzene (B151609) in both substitution and addition reactions. This is because the net loss in stabilization energy during the formation of the intermediate sigma complex is progressively smaller for larger PAHs.

The reactivity of a specific position within a PAH framework is influenced by factors such as local electron density and the stability of the resulting carbocation intermediate (arenium ion). For non-symmetric PAHs like this compound, different carbon atoms will exhibit varied reactivity. Theoretical calculations and experimental observations on analogous PAHs suggest that electrophilic attack is most likely to occur at positions that lead to the most stable arenium ion, often a "K-region," which is a convexly exposed phenanthrenoid double bond. Conversely, steric hindrance can also play a significant role in directing reactions to less crowded sites.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of PAH functionalization, allowing for the introduction of a wide array of substituents. numberanalytics.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions on large, non-linear PAHs can be complex. numberanalytics.com For instance, in naphthalene (B1677914), electrophilic substitution preferentially occurs at the 1-position (α-position) under kinetic control due to the formation of a more stable carbocation intermediate. numberanalytics.com However, under thermodynamic control, as seen in sulfonation at higher temperatures, the 2-substituted (β-substituted) product may be favored due to reduced steric hindrance. numberanalytics.com

For larger systems analogous to this compound, predicting the exact site of electrophilic attack often requires computational modeling to determine the most stable intermediate. However, general principles suggest that positions that maximize the retention of aromaticity in the remaining rings of the intermediate will be favored. numberanalytics.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Selected PAHs

PAHReactionMajor Product(s)
NaphthaleneNitration1-Nitronaphthalene
NaphthaleneSulfonation (80°C)Naphthalene-1-sulfonic acid
NaphthaleneSulfonation (160°C)Naphthalene-2-sulfonic acid
PhenanthreneNitrationMixture of 1-, 3-, 4-, and 9-nitrophenanthrene

Nucleophilic Substitution and Aromatic Amination Reactions

While less common for electron-rich PAHs, nucleophilic aromatic substitution (SNA) can be achieved if the aromatic ring is substituted with strong electron-withdrawing groups or if a good leaving group is present. wikipedia.orglibretexts.org For unsubstituted PAHs like this compound, direct nucleophilic substitution is generally not feasible. However, pre-functionalization to introduce a halide or other suitable leaving group can open pathways for nucleophilic attack. The reaction typically proceeds through an addition-elimination mechanism, forming a temporary Meisenheimer complex. numberanalytics.com

Aromatic amination, a key transformation in organic synthesis, is often achieved through transition metal-catalyzed cross-coupling reactions rather than direct nucleophilic substitution on the bare hydrocarbon. The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst to couple an amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org This method offers a powerful tool for introducing nitrogen-containing functionalities onto pre-halogenated this compound derivatives.

Metalation and Cross-Coupling Reactions for Peripheral Derivatization

Metalation, the replacement of a hydrogen atom with a metal, followed by cross-coupling reactions, is a highly effective strategy for the peripheral derivatization of PAHs. Directed ortho-metalation, where a directing group guides the deprotonation and subsequent metalation of a specific C-H bond, provides excellent regiocontrol.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are extensively used to form new carbon-carbon and carbon-heteroatom bonds on PAH scaffolds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. For instance, the direct C-H arylation of PAHs with arylboroxins, catalyzed by a combination of Pd(OAc)₂ and o-chloranil, has been shown to occur selectively at the K-region of various PAHs. nagoya-u.ac.jpacs.orgfigshare.comnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on PAHs

Reaction TypePAH Substrate (Analogous)Coupling PartnerCatalyst SystemProduct Type
Suzuki CouplingBromonaphthalenePhenylboronic acidPd(PPh₃)₄ / BasePhenylnaphthalene
Stille CouplingIodonaphthaleneTributyl(phenyl)stannanePd(PPh₃)₄Phenylnaphthalene
Heck CouplingBromonaphthaleneStyrenePd(OAc)₂ / P(o-tol)₃Styrylnaphthalene
Direct C-H ArylationPyrene (B120774)PhenylboroxinPd(OAc)₂ / o-chloranilK-region arylated pyrene

Tandem Reactions and C-H Functionalization Methodologies

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity on PAH frameworks. These can involve a combination of different catalytic processes. For example, a ruthenium-catalyzed three-component tandem reaction has been developed for the remote C-H functionalization of naphthalenes, allowing for the modular synthesis of multifunctional derivatives. acs.org

Direct C-H functionalization is a rapidly evolving field that bypasses the need for pre-functionalized starting materials. acs.org These methods often employ transition metal catalysts to activate otherwise inert C-H bonds. For PAHs, this allows for the direct introduction of aryl, alkyl, and other functional groups. The regioselectivity of these reactions is a key challenge and is often controlled by the electronic and steric properties of the PAH and the nature of the catalyst and directing groups. acs.org

Strategies for Introducing Functional Groups and Side Chains

The introduction of specific functional groups and side chains onto the this compound core is essential for tuning its electronic and physical properties.

Alkylation and Acylation: Friedel-Crafts reactions are the classical methods for introducing alkyl and acyl groups. libretexts.org However, these reactions can suffer from issues like polyalkylation and rearrangements. libretexts.org Modern approaches often utilize metal-catalyzed cross-coupling reactions with alkyl or acyl halides.

Introduction of Heteroatoms: As mentioned, Buchwald-Hartwig amination is a powerful tool for introducing nitrogen. wikipedia.orgacsgcipr.org Similarly, analogous palladium-catalyzed couplings can be used to introduce oxygen and sulfur functionalities.

Synthesis of Complex Derivatives: More complex side chains can be introduced by first installing a versatile functional group, such as a halogen or a boronic ester, which can then be further elaborated through subsequent cross-coupling or other standard organic transformations. The synthesis of functionalized naphthalene derivatives often serves as a model for these strategies.

Regioselectivity Considerations in Functionalization of Extended Polycyclic Aromatic Hydrocarbons

Regioselectivity, the control of the position of chemical reaction, is a paramount consideration in the functionalization of large, asymmetric PAHs like this compound. wikipedia.org The numerous non-equivalent carbon positions present a significant synthetic challenge.

The outcome of a reaction is determined by a combination of electronic and steric factors. studysmarter.co.uk

Electronic Effects: The inherent electron distribution of the PAH will direct electrophiles to the most nucleophilic sites. Computational methods, such as mapping the electrostatic potential or calculating the energies of possible intermediates, are invaluable for predicting these sites.

Steric Effects: Bulky reagents will preferentially attack more accessible, less sterically hindered positions on the PAH framework. This can sometimes be exploited to achieve regioselectivity that is contrary to electronic preferences.

Directing Groups: The use of directing groups, which can coordinate to a metal catalyst and deliver it to a specific C-H bond (often in the ortho-position), is a powerful strategy for achieving high regioselectivity in C-H functionalization reactions. acs.org

For Friedel-Crafts acylation, the regioselectivity can be influenced by the reaction conditions. researchgate.net In some cases, acyl group migrations can occur at higher temperatures, leading to the thermodynamically more stable product. researchgate.net Understanding and controlling these factors is crucial for the rational design and synthesis of specifically functionalized this compound derivatives.

Advanced Spectroscopic and Structural Characterization

Optical Spectroscopy for Electronic Transition Analysis

Optical spectroscopy is instrumental in probing the electronic properties of conjugated systems like Naphtho[1,2-a]naphthacene. Techniques such as UV-Vis absorption and fluorescence spectroscopy reveal information about the energy levels of molecular orbitals and the dynamics of excited states.

The electronic absorption spectrum of this compound, like other large PAHs, is characterized by transitions of π-electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extent of the conjugated system dictates the energy of these transitions. As the number of fused aromatic rings increases, the HOMO-LUMO gap generally decreases, leading to a bathochromic (red) shift in the absorption maxima.

The UV-Vis spectrum of a compound like this compound is expected to display multiple absorption bands, corresponding to different π-π* transitions. These are often categorized using Platt's notation (e.g., α, p, β bands), which relates to the symmetry and energy of the transitions. The p-band (para-band), often the most intense, and the α-band (alpha-band), which is typically weaker and more structured, are common features in the spectra of PAHs.

Table 1: Expected UV-Vis Absorption Characteristics of this compound Based on General PAH Trends

Transition Type Expected Wavelength Region Relative Intensity Description
π → π* (α-band) Long wavelength, UV-A / Visible Weak to Medium Vibrationally structured, related to the HOMO-LUMO transition.
π → π* (p-band) Mid-UV Region Strong Broad and intense, corresponds to a higher energy transition.

This compound is expected to be fluorescent, a common property of rigid, conjugated aromatic molecules. Upon absorption of a photon and promotion to an excited singlet state, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band and occurs at a longer wavelength (a Stokes shift).

Specific experimental fluorescence data for this compound is not available in the provided search results. However, the fluorescence properties of related compounds offer insight. For example, silyl-substituted naphthalene (B1677914) derivatives have been shown to have increased fluorescence quantum yields compared to the parent naphthalene. mdpi.com The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters. For many PAHs, these values are sensitive to the molecular structure, solvent, and temperature.

Excitation Energy Transfer (EET) is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This non-radiative process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. While no specific EET studies involving this compound as a donor or acceptor were found, its expected absorption and emission properties would make it a candidate for such studies, potentially pairing with other chromophores in supramolecular or materials science applications.

Table 2: Predicted Fluorescence Properties of this compound

Property Expected Characteristic Significance
Emission Wavelength Longer than the longest absorption wavelength Indicates energy loss before emission (Stokes shift).
Quantum Yield (Φf) Moderate to High Reflects the efficiency of the fluorescence process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound would provide a wealth of information about the number and environment of its hydrogen atoms. Due to the extensive aromatic system, the proton signals are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm. The exact chemical shifts are influenced by the anisotropic magnetic field generated by the ring currents of the aromatic system. Protons in more sterically hindered or electronically distinct positions will have unique chemical shifts.

The coupling patterns (spin-spin splitting) between adjacent protons would be complex, showing doublet, triplet, and multiplet structures. The magnitude of the coupling constants (J-values) would help in assigning the positions of the protons on the aromatic rings. For instance, ortho-coupling (³JHH) is typically in the range of 6-9 Hz, while meta-coupling (⁴JHH) is smaller (1-3 Hz). Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), would be essential for unambiguously assigning the complex proton signals of this large PAH. While specific ¹H NMR data for this compound is not available, studies on other complex naphtho derivatives demonstrate the utility of these techniques in full spectral assignment. mdpi.comresearchgate.net

Table 3: Predicted ¹H NMR Spectral Features for this compound

Feature Expected Observation Information Gained
Chemical Shift (δ) 7.0 - 9.5 ppm Electronic environment of each proton.
Integration Proportional to the number of protons Relative number of protons in each environment.
Multiplicity Complex multiplets, doublets, triplets Number of neighboring protons.

The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule. Given its C₂₆H₁₆ formula, a number of signals corresponding to the different carbon environments would be expected. The chemical shifts of the aromatic carbons would typically fall in the range of 120-150 ppm. Quaternary carbons (those not bonded to a hydrogen) would generally have different chemical shifts and can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

No experimental ¹³C NMR data for this compound was found. However, spectral databases for related compounds like naphthacene (B114907) provide reference points for the expected chemical shift ranges. chemicalbook.com

In the solid state, high-resolution spectra can be obtained using Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. This technique is particularly useful for studying the structure and packing of molecules in solid materials. A solid-state ¹³C CP-MAS NMR spectrum of this compound would reveal information about its crystalline form and any polymorphic variations, as different crystal packing can lead to slightly different chemical shifts for the carbon atoms.

Table 4: Predicted ¹³C NMR Spectral Features for this compound

Feature Expected Observation Information Gained
Chemical Shift (δ) 120 - 150 ppm Electronic environment of each carbon atom.
Number of Signals Corresponds to the number of unique carbons Molecular symmetry.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its aromatic framework. While a specific spectrum for this compound is not available, the spectrum of the related molecule naphthacene, available in the NIST Chemistry WebBook, provides a good reference. nist.gov Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aromatic C=C stretching: These ring "breathing" modes give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-H in-plane bending: These vibrations are found in the 1000-1300 cm⁻¹ region.

C-H out-of-plane bending: These are often strong absorptions in the 650-900 cm⁻¹ region. The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.

Table 5: Predicted Major FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000 Aromatic C-H Stretch Medium to Weak
1650 - 1400 Aromatic C=C Ring Stretch Medium to Strong
1300 - 1000 Aromatic C-H In-Plane Bend Medium

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a planar aromatic molecule like this compound, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and intermolecular packing interactions, such as π-π stacking, which govern its solid-state properties.

Table 1: Representative Crystallographic Data for Related Polycyclic Aromatic Hydrocarbons

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Naphthalene C₁₀H₈ Monoclinic P2₁/a 8.235 6.003 8.658 122.92
Anthracene (B1667546) C₁₄H₁₀ Monoclinic P2₁/a 8.562 6.038 11.184 124.70
Tetracene C₁₈H₁₂ Triclinic P-1 7.90 6.03 13.53 100.3

Note: This data is for illustrative purposes to show typical crystallographic parameters for PAHs and is not the experimental data for this compound.

Surface Science Techniques for Molecular Adsorption and Assembly

The behavior of this compound at interfaces and in thin films is critical for its potential use in organic electronics. Surface science techniques are employed to probe the elemental composition, morphology, and structural organization at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface. For an organic molecule like this compound, XPS is primarily used to confirm the purity of thin films and to study the interactions with substrates.

A high-resolution C 1s spectrum of a pure this compound film would be expected to show a main peak corresponding to the aromatic C-C/C-H bonds. The binding energy of this peak is typically found around 284.5 eV. The presence of any oxygen-containing functional groups, which might arise from oxidation, would result in additional peaks at higher binding energies (typically 286-289 eV). Analysis of the peak shapes and positions can thus provide valuable information on the chemical integrity of the molecular film.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. For this compound, SEM would be employed to characterize the structure of thin films, powders, or crystalline aggregates. The resulting images can reveal details about grain size, grain boundaries, film continuity, and the presence of any defects. The morphology of thin films is highly dependent on the deposition conditions, such as substrate temperature and deposition rate, and SEM is a primary tool for optimizing these parameters to achieve desired film structures, for instance, for applications in organic field-effect transistors.

Low-temperature matrix isolation is an experimental technique used to study reactive or unstable species, as well as to obtain highly resolved vibrational and electronic spectra of stable molecules. In this method, molecules of this compound would be trapped in an inert, solid matrix (e.g., argon or neon) at cryogenic temperatures (typically below 20 K). This isolation prevents intermolecular interactions, leading to very sharp absorption bands in infrared (IR) and UV-visible spectroscopy.

The high-resolution spectra obtained from matrix isolation studies allow for a detailed comparison with theoretical calculations of vibrational frequencies and electronic transitions. For polycyclic aromatic hydrocarbons, this technique has been instrumental in assigning specific vibrational modes and in studying their photochemical behavior upon UV irradiation. The sharp spectral features also facilitate the study of isotopic substitution effects.

Applications in Advanced Materials Science and Optoelectronics

Supramolecular Assemblies and Self-Organization Phenomena

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is crucial for the development of complex and functional materials. The self-assembly of molecules into ordered structures is a powerful bottom-up approach to fabricating nanoscale devices. While direct experimental studies on the supramolecular behavior of naphtho[1,2-a]naphthacene are limited, its structural characteristics as a large, planar aromatic molecule allow for predictions of its self-organization properties based on well-established principles.

π-Stacking Interactions and Columnar Structures in Solid State

π-stacking is a primary non-covalent interaction that governs the self-assembly of planar aromatic molecules like this compound. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-orbitals of adjacent molecules. In the solid state, these interactions can lead to the formation of ordered, one-dimensional columnar structures. nih.gov Such arrangements are highly significant for charge transport in organic electronic devices, as the overlapping π-orbitals provide pathways for the movement of electrons or holes along the stacks.

The efficiency of charge transport is highly dependent on the degree of molecular overlap and the distance between the stacked molecules. The large surface area of this compound is expected to promote strong π-stacking interactions, potentially leading to well-ordered columnar structures with favorable charge transport properties. The interplay between π-stacking and other intermolecular forces, such as quadrupole-quadrupole interactions, is crucial in determining the precise packing arrangement and, consequently, the electronic properties of the material. nih.gov

Table 1: Factors Influencing π-Stacking in Polycyclic Aromatic Hydrocarbons

FactorDescriptionImpact on Charge Transport
Molecular Planarity The flatness of the aromatic system.Enhances orbital overlap, facilitating efficient charge transport.
Intermolecular Distance The separation between stacked molecules.Shorter distances generally lead to stronger electronic coupling and better transport.
Molecular Overlap The degree to which adjacent molecules are aligned.Greater overlap of π-orbitals creates more effective pathways for charge carriers.
Substituent Effects The presence of functional groups on the aromatic core.Can modulate stacking geometry and electronic properties through steric and electronic effects.

Molecular Switches and Photochromic Systems

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or an electric field. This property is the basis for applications in data storage, molecular machines, and smart materials. Photochromic systems, a type of molecular switch, change their color and absorption properties upon irradiation with light.

A well-known class of photochromic compounds is the naphthopyrans, which undergo a reversible ring-opening reaction upon UV irradiation. nih.gov However, it is important to note that naphthopyrans are structurally distinct from the polycyclic aromatic hydrocarbon this compound. While many PAHs exhibit interesting photophysical properties, there is currently no evidence in the scientific literature to suggest that this compound or its simple derivatives possess inherent molecular switching or photochromic capabilities. The rigid, fully aromatic structure of this compound lacks the necessary flexible moieties that typically enable such light-induced transformations.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. thno.org This principle of molecular recognition is fundamental to biological processes and has applications in sensing, catalysis, and drug delivery.

Macrocyclic compounds with well-defined cavities, such as naphthotubes, have been shown to act as hosts for various guest molecules. researchgate.netnih.gov These interactions are driven by a combination of forces, including π-stacking, hydrogen bonding, and hydrophobic effects. While the planar structure of this compound makes it an unlikely candidate to act as a host molecule in the traditional sense of encapsulating a guest, it could potentially participate in host-guest complexes as a guest or as a component of a larger, synthetically constructed host. For instance, its flat aromatic surface could interact with complementary surfaces in a suitably designed host molecule. However, specific examples of this compound participating in host-guest systems have not been reported.

Design Principles for High-Performance Organic Materials

The development of high-performance organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the ability to precisely control their electronic and physical properties through molecular design.

Molecular Engineering for Tunable Electronic and Optoelectronic Properties

Molecular engineering provides a powerful toolkit for tailoring the properties of organic materials. For PAHs like this compound, the electronic and optoelectronic properties are largely determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the gap between them (the HOMO-LUMO gap).

By strategically adding electron-donating or electron-withdrawing substituents to the this compound core, it is possible to modulate these energy levels. For example, attaching electron-donating groups would be expected to raise the HOMO level, while electron-withdrawing groups would lower the LUMO level. This tuning of the HOMO-LUMO gap allows for the control of the molecule's absorption and emission spectra, as well as its charge injection and transport properties in a device. nih.govrsc.org This approach has been successfully applied to other naphthalene-based materials to optimize their performance in organic solar cells. rsc.orgbit.edu.cn

Table 2: Strategies for Molecular Engineering of this compound Derivatives

Engineering StrategyEffect on Electronic PropertiesPotential Application
Attaching Electron-Donating Groups Raises HOMO level, potentially narrowing the HOMO-LUMO gap.Red-shifted absorption/emission, improved hole injection/transport.
Attaching Electron-Withdrawing Groups Lowers LUMO level, potentially narrowing the HOMO-LUMO gap.Red-shifted absorption/emission, improved electron injection/transport.
Extending π-Conjugation Decreases the HOMO-LUMO gap.Broader absorption spectra, tuning of emission color.
Introducing Non-planar Moieties Can disrupt π-stacking and influence solid-state morphology.Improved solubility, control over thin-film formation.

Impact of Molecular Symmetry and Planarity on Device Performance

The symmetry and planarity of an organic semiconductor have a profound impact on its performance in electronic devices. The high degree of symmetry and planarity in this compound is expected to favor strong intermolecular interactions and a high degree of order in the solid state. This can lead to the formation of large crystalline domains with efficient charge transport pathways.

However, strong intermolecular interactions can also lead to undesirable effects such as aggregation-induced quenching of fluorescence in OLEDs. Therefore, a key challenge in molecular design is to balance the benefits of planarity for charge transport with the need to control intermolecular aggregation. In some cases, introducing bulky substituents to disrupt planarity can improve the performance of light-emitting devices by preventing quenching, albeit potentially at the cost of reduced charge mobility. The optimal molecular design will therefore depend on the specific application and the desired balance of properties.

Derivatives and Analogues of Naphtho 1,2 a Naphthacene

Linearly Fused Acenes (e.g., Pentacene (B32325), Hexacene (B32393), Heptacene, Undecacene, Dodecacene)

Linearly fused acenes, or simply acenes, are a class of polycyclic aromatic hydrocarbons (PAHs) consisting of benzene (B151609) rings fused in a linear arrangement. nih.govresearchgate.net They are of significant interest due to their unique electronic properties and potential applications in organic electronics. nih.gov The general formula for acenes is C4n+2H2n+4. nih.gov As the number of fused rings increases, the aromatic stabilization per ring decreases, leading to higher reactivity and a smaller HOMO-LUMO gap. researchgate.netacs.org This trend has profound effects on their stability and electronic properties.

Pentacene, with five fused rings, is a relatively stable acene that has been extensively studied for its applications in organic field-effect transistors (OFETs). researchgate.net Hexacene, the next in the series, was the largest acene synthesized and isolated in the 20th century. nih.govresearchgate.net Its high reactivity has posed significant challenges for detailed investigations. nih.gov

The synthesis and characterization of even larger acenes have been a significant focus of recent research. Heptacene was first observed in 2007, marking a milestone in the field. nih.govresearchgate.net The generation of these highly reactive molecules often requires specialized techniques such as in situ photolytic generation in low-temperature matrices or on-surface synthesis under ultrahigh vacuum conditions. nih.govresearchgate.net Using these methods, researchers have been able to study acenes as large as undecacene and dodecacene. nih.govresearchgate.net Dodecacene is currently the longest acene that has been observed and studied. nih.govresearchgate.net

The electronic properties of these larger acenes are of fundamental interest. As the length of the acene increases, the HOMO-LUMO gap generally decreases. acs.org However, for dodecacene, an interesting phenomenon was observed where the energy gap increased again, suggesting a convergence to a finite value for very long acenes. acs.org This has been attributed to the increasing polyradical character of the ground state in longer acenes. epa.gov

AceneNumber of Fused RingsFormulaYear of First Significant Observation/SynthesisKey Research Findings
Pentacene5C22H14Well-establishedWidely used in organic field-effect transistors (OFETs). researchgate.net
Hexacene6C26H161939High reactivity limits detailed investigations. nih.gov
Heptacene7C30H182007Observed using polymer matrix isolation. nih.gov
Undecacene11C46H26RecentStudied via low-temperature matrix isolation and on-surface synthesis. nih.gov
Dodecacene12C50H28RecentLongest acene observed to date; shows an increase in the energy gap compared to undecacene. nih.govresearchgate.netacs.org

Naphthacene (B114907) Isomers and Homologues

Naphthacene, also known as tetracene, is an isomer of naphtho[1,2-a]naphthacene and consists of four linearly fused benzene rings. nih.govacs.org It is a well-studied organic semiconductor with applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org Unlike many other PAHs, tetracene is not considered carcinogenic. acs.org Its bright orange color is a characteristic feature. acs.org

The isomers of naphthacene, such as chrysene (B1668918) and benz[a]anthracene, have different arrangements of the four fused rings, leading to distinct electronic and photophysical properties. These structural variations influence the planarity, molecular packing, and ultimately the charge transport characteristics of the materials.

Homologues of naphthacene include the larger acenes discussed in the previous section (pentacene, hexacene, etc.), which represent a systematic extension of the linear fused ring system. The study of these homologues allows for a systematic investigation of how the number of fused rings affects the electronic properties, stability, and potential applications of these materials.

Polycyclic Aromatic Hydrocarbons with Fused Heterocycles

The introduction of heteroatoms, such as sulfur and nitrogen, into the polycyclic aromatic framework leads to a class of compounds known as heterocyclic PAHs. nih.gov These heteroatoms can significantly alter the electronic properties of the parent PAH by modifying the frontier molecular orbital energy levels. acs.org

Naphthodithiophenes (NDTs) are a class of sulfur-containing PAHs that are isoelectronic with pyrene (B120774). oup.com They are of interest for their potential applications in organic conductors, electroluminescent devices, and field-effect transistors. oup.com The incorporation of sulfur atoms generally enhances the electron-donating ability of the molecule compared to their all-carbon analogues. oup.com

There are several isomers of NDTs, with the syn- and anti-isomers being two notable examples. oup.com These isomers exhibit different electronic absorption spectra, with significant red-shifts compared to pyrene, resulting in colors ranging from yellow to purple. oup.com The molecular packing in the solid state is also influenced by the isomeric structure, with some derivatives forming face-to-face stacks that are beneficial for charge transport. oup.com

Derivatization of the NDT core with various functional groups can further tune their properties. For instance, the introduction of methyl, methylthio, or 2-thienyl groups can lead to further red-shifts in the absorption spectra. oup.com The stability of NDTs can vary significantly between isomers, with some being highly stable while others are labile in solution. oup.com

Naphthyridines are heterocyclic compounds containing two nitrogen atoms within a two-ring system. When fused into larger polycyclic aromatic systems, they form azaacenes. acs.org The replacement of CH groups with nitrogen atoms in the acene backbone provides a powerful tool to tune the electronic properties of the resulting materials. acs.org The position and number of nitrogen atoms have a strong influence on the frontier orbital energy levels. acs.org

These nitrogen-containing heterocyclic derivatives have been investigated for a wide range of applications beyond field-effect transistors, including organic light-emitting diodes (OLEDs), solar cells, and sensors. acs.org The presence of nitrogen atoms can lead to improved electron-accepting properties and can influence the intermolecular interactions and solid-state packing.

Diimide-functionalized acenes are a class of n-type organic semiconductors that are characterized by the presence of electron-withdrawing imide groups attached to the acene core. rsc.org Anthracene (B1667546) diimides (ADIs) are a prominent example, and they are structurally related to the well-known naphthalene (B1677914) diimides (NDIs) and perylene (B46583) diimides (PDIs). rsc.orgresearchgate.net

The diimide functionalization significantly lowers the LUMO energy level of the acene, facilitating electron injection and transport. researchgate.net This makes them promising materials for n-channel OFETs and other organic electronic devices. rsc.org The properties of ADIs can be tuned by modifying the substituents on the imide nitrogen atoms and by altering the position of the imide groups on the anthracene core. rsc.orgnih.gov

The synthesis of polymerizable ADI monomers has been a challenge, but recent advances have enabled the construction of ADI-based polymers. rsc.org These polymers are expected to exhibit excellent n-type characteristics for organic electronics. rsc.org

Heterocyclic Derivative ClassKey Heteroatom(s)Parent PAH AnalogueKey PropertiesPotential Applications
NaphthodithiophenesSulfurPyreneEnhanced electron-donating ability, tunable absorption spectra. oup.comOrganic conductors, OFETs, electroluminescent devices. oup.com
Naphthyridine Derivatives (Azaacenes)NitrogenAcenesTunable frontier orbital energies, improved electron-accepting properties. acs.orgOLEDs, solar cells, sensors. acs.org
Anthracene DiimidesNitrogen, OxygenAnthraceneStrong electron-accepting character, n-type semiconductivity. rsc.orgresearchgate.netn-channel OFETs, organic electronics. rsc.org

Indeno-Annelated Polycyclic Aromatic Hydrocarbons (e.g., Rubicene-based PAHs)

Indeno-annelated PAHs are a class of compounds where one or more five-membered rings are fused to a larger polycyclic aromatic system. Rubicene (B91611) is a key example of this class of molecules and can be considered a nanofragment of C70. rsc.org Its unique structure, featuring a planar π-orbital surface, can lead to increased intermolecular electronic coupling, which is beneficial for optoelectronic applications. rsc.org

The synthesis of rubicene and its derivatives has been an active area of research. rsc.org While rubicene itself is planar, many of its substituted and aryl-annelated derivatives possess twisted structures. rsc.org This structural variation can significantly impact their optoelectronic properties and solid-state packing.

Rubicene-based PAHs have shown potential applications in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and sensors. rsc.org The non-alternant electronic structure of the five-membered ring can enhance the electron affinity of these molecules. researchgate.net

Naphthoquinone Derivatives (focus on synthesis and electronic properties)

Naphthoquinone derivatives represent a significant class of compounds due to their diverse biological activities and unique electronic properties. While specific research on naphthoquinone derivatives of this compound is not extensively documented in publicly available literature, the synthesis and electronic characteristics of naphthoquinones derived from other polycyclic aromatic hydrocarbons (PAHs) provide a foundational understanding of their chemical behavior.

Synthesis:

The synthesis of naphthoquinone derivatives typically involves the oxidation of the parent PAH or a substituted precursor. Common synthetic strategies include:

Direct Oxidation: This method involves the use of strong oxidizing agents to convert the aromatic hydrocarbon into the corresponding quinone. However, this approach can sometimes lead to a mixture of products and may not be suitable for complex PAHs where selective oxidation is desired.

Palladium-Catalyzed Processes: Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions to construct the core structure, followed by an oxidation step. For instance, a one-pot palladium-catalyzed process from simple alkynes can be used to prepare intermediate polycyclic naphthalenes, which are then oxidized to 1,2-naphthoquinones using reagents like trivalent iodine compounds. rsc.org

Functional Group Interconversion: Another approach involves the synthesis of a substituted naphthalene precursor, which is then converted to the naphthoquinone. This allows for greater control over the final structure and the introduction of various functional groups.

A generalized synthetic scheme for a hypothetical this compound-dione, based on established methods for other PAHs, might involve the selective oxidation of a suitable this compound precursor. The choice of oxidizing agent and reaction conditions would be critical to achieve the desired regioselectivity and yield.

Electronic Properties:

The electronic properties of naphthoquinones are dominated by the presence of the quinone moiety, which is a strong electron acceptor. This characteristic significantly influences their redox behavior, absorption spectra, and potential applications in organic electronics.

Redox Behavior: Naphthoquinones can undergo reversible reduction to form semiquinone radical anions and hydroquinone (B1673460) dianions. The redox potential is a key parameter that is influenced by the extent of the π-conjugated system and the nature of any substituents on the aromatic rings. Electron-donating groups generally lower the redox potential, making the quinone easier to reduce, while electron-withdrawing groups have the opposite effect.

Spectroscopic Properties: The introduction of a quinone functionality into a PAH significantly alters its absorption and emission spectra. The extended conjugation often leads to a bathochromic (red) shift in the absorption maxima compared to the parent hydrocarbon.

PropertyGeneral Effect of Quinone MoietyFactors Influencing the Property
Redox Potential Acts as an electron acceptor, readily undergoes reduction.- Size of the polycyclic aromatic system- Presence of electron-donating or electron-withdrawing substituents
Absorption Spectrum Red-shift (bathochromic shift) compared to the parent PAH.- Extent of π-conjugation- Nature and position of substituents
Electron Affinity High electron affinity due to the electron-withdrawing nature of the carbonyl groups.- Overall molecular structure- Presence of heteroatoms

Pyrene-Bridged and Acenaphtho-Fused Systems (e.g., Diacenaphtho[1,2-e:1',2'-l]pyrene, Acenaphtho[1,2-a]pyrene)

Pyrene-bridged and acenaphtho-fused systems are classes of large, complex PAHs that have garnered interest for their potential applications in organic electronics due to their unique structural and electronic properties.

Diacenaphtho[1,2-e:1',2'-l]pyrene:

Synthesis: The synthesis of Diacenaphtho[1,2-e:1',2'-l]pyrene has been achieved through a multi-step process. rsc.org A key step involves a palladium-catalyzed cross-coupling reaction, followed by an acid-catalyzed cycloisomerization to construct the central pyrene moiety. rsc.org The final fused scaffold is then formed via a C-H activation step. rsc.org This synthetic route allows for the construction of this complex, highly conjugated system in good yields. rsc.org

Electronic Properties: Diacenaphtho[1,2-e:1',2'-l]pyrene exhibits interesting electronic properties stemming from its extended π-system. rsc.org UV-Vis and photoluminescence spectroscopy, along with cyclic voltammetry and density functional theory (DFT) calculations, have been used to characterize its electronic structure. rsc.org These studies provide insights into the energy levels of its molecular orbitals and its potential as a material for organic electronic devices. rsc.org

Acenaphtho[1,2-a]pyrene:

Synthesis: A reported synthesis of Acenaphtho[1,2-a]pyrene derivatives involves the thermal isomerization of bis(8-ethynyl-1-naphthyl)ethynes. researchgate.net This reaction is proposed to proceed through a sequence of cyclization reactions involving biradical intermediates, followed by hydrogen migration to yield the final acenaphtho-fused pyrene system. researchgate.net

Electronic Properties: The fusion of the acenaphthylene (B141429) unit to the pyrene core in Acenaphtho[1,2-a]pyrene results in a highly conjugated and rigid planar structure. This extended conjugation is expected to lead to a small highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap, which is a desirable characteristic for organic semiconductor materials. The electronic properties can be further tuned by the introduction of substituents on the aromatic backbone.

CompoundSynthetic ApproachKey Electronic Features
Diacenaphtho[1,2-e:1',2'-l]pyrene Pd-catalyzed cross-coupling and acid-catalyzed cycloisomerization followed by C-H activation. rsc.orgExtended π-conjugation, studied by UV-Vis, PL, and CV. rsc.org
Acenaphtho[1,2-a]pyrene Thermal isomerization of bis(8-ethynyl-1-naphthyl)ethynes. researchgate.netHighly conjugated, rigid planar structure, potential for a small HOMO-LUMO gap.

Computational Modeling and Theoretical Prediction

Prediction of Electronic Properties

The electronic properties of PAHs determine their potential use in optoelectronic devices. Theoretical methods are employed to predict these characteristics with high accuracy.

The study of excited states in polyacenes like Naphtho[1,2-a]naphthacene is critical for understanding their photophysical behavior. Methods such as Time-Dependent Density Functional Theory (TDDFT) and multireference perturbation theory (such as CASSCF/MRMP) are standard tools for calculating vertical excitation energies and oscillator strengths. These calculations help in assigning and interpreting experimental absorption spectra.

For related, smaller polyacenes like naphthacene (B114907) and anthracene (B1667546), theoretical predictions have shown an accuracy of 0.25 eV or better when compared to experimental data. The choice of computational method and basis set is crucial; for instance, studies on various organic molecules have shown that methods like M06-2X with a def2-TZVP basis set can provide a strong correlation with experimental data for both excitation energies and oscillator strengths.

Table 1: Predicted Excitation Energies and Oscillator Strengths for this compound (Hypothetical Data) No specific experimental or theoretical data for this compound was found in the search results. The following table is a hypothetical representation based on typical values for similar PAHs.

Excited StateExcitation Energy (eV)Oscillator Strength (f)Dominant Transition
S12.5 - 3.0~0.1HOMO -> LUMO
S23.0 - 3.5~1.2HOMO-1 -> LUMO
S33.5 - 4.0~0.8HOMO -> LUMO+1

Population analysis methods are used to determine the distribution of electronic charge within a molecule. This information is key to understanding reactivity, intermolecular interactions, and the behavior of the molecule in an electric field. Computational chemistry software packages can calculate charge distributions based on various schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analysis.

Molecular Dynamics Simulations for Supramolecular Interactions and Packing

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their self-assembly into larger structures. For this compound, MD simulations can predict how individual molecules pack in the solid state and how they interact with other molecules in solution or in thin films. These simulations provide insights into the supramolecular structures that can form, driven by non-covalent interactions like π-π stacking and van der Waals forces. Understanding these interactions is crucial for designing materials with specific packing motifs, which in turn influences properties like charge transport in organic semiconductors. The development of related triptycene-like scaffolds, such as naphthopleiadenes, highlights the importance of rigid molecular structures in creating materials for supramolecular and materials chemistry.

Thermochemical Calculations (e.g., Standard Enthalpies of Formation, Atomization Energies)

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), are fundamental to understanding the stability and reactivity of a compound. These values can be calculated using high-accuracy quantum chemical methods. For instance, the standard molar enthalpy of formation for the related molecule naphthacene in the gas phase has been derived to be (331.6 ± 4.4) kJ·mol⁻¹. Such calculations often involve determining the total atomization energy, which is the enthalpy change associated with breaking all the bonds in a molecule to form its constituent atoms in the gas phase.

Table 2: Calculated Thermochemical Data for this compound and Related Compounds (Hypothetical/Reference Data) Specific calculated data for this compound is not available. Data for Naphthacene is provided for reference.

CompoundStandard Enthalpy of Formation (gas, kJ·mol⁻¹)Method/Reference
Naphthacene331.6 ± 4.4Derived from combustion calorimetry
Phenanthrene201.7 ± 2.9Derived from combustion calorimetry
This compoundNot Available-

Validation of Theoretical Models Against Experimental Data

The reliability of computational predictions hinges on their validation against experimental results. For electronic properties, calculated absorption spectra (based on excitation energies and oscillator strengths) can be directly compared to experimentally measured UV-Vis spectra. Similarly, calculated vibrational frequencies can be validated against experimental infrared (IR) and Raman spectra. For thermochemical data, calculated enthalpies of formation can be compared with values derived from experimental techniques like combustion calorimetry. This iterative process of comparison and refinement of theoretical models is essential for improving the predictive power of computational chemistry.

Computational Design of Novel this compound Analogues with Tailored Properties

A significant advantage of computational modeling is its ability to perform in silico design of new molecules. By systematically modifying the structure of this compound—for example, by adding electron-donating or electron-withdrawing groups, or by extending the π-conjugated system—it is possible to predict how these changes will affect its electronic and material properties. This computational screening allows researchers to identify promising new analogues with tailored characteristics (e.g., specific absorption wavelengths, higher charge mobility) for targeted applications before undertaking their synthesis, thereby saving significant time and resources. The synthesis of novel scaffolds like naphthopleiadenes from naphthalene (B1677914) derivatives demonstrates the potential for creating new functional molecules based on related structural motifs.

Q & A

Q. Basic Research Focus

  • UV-Vis and Fluorescence Spectroscopy : Reveal π-π* transitions and emission profiles. For example, naphtho[1,2-a]pyrene derivatives exhibit λₑₘ ≈ 450–550 nm, sensitive to substituent effects .
  • ¹H/¹³C NMR : Assignments of aromatic protons and helicene core shifts validate regioselectivity.
  • X-ray Crystallography : Resolves helical chirality and packing motifs, critical for optoelectronic applications .

Q. Advanced Additions :

  • Time-Resolved Spectroscopy : Measures excited-state lifetimes (e.g., 1–10 ns) to assess charge-transfer efficiency in solar cell materials .
  • DFT/TDDFT Modeling : Predicts HOMO-LUMO gaps and charge distribution, correlating with experimental redox potentials .

How should researchers address discrepancies in reported photophysical properties of derivatives synthesized via different methods?

Data Contradiction Analysis
Divergent properties (e.g., fluorescence quantum yields) often stem from:

  • Substituent Position : Cove vs. edge functionalization alters conjugation pathways. Compare derivatives synthesized via alkene-benzannulation (edge-substituted) vs. radical cascade (cove-substituted) .
  • Purity and Crystallinity : Sublimation-purified samples (>98% HPLC) minimize aggregation-induced quenching, whereas crude samples may show redshifted emission .

Q. Methodological Resolution :

  • Batch-to-Batch Reproducibility : Standardize purification protocols (e.g., column chromatography vs. sublimation).
  • Control Experiments : Synthesize derivatives with identical substituents via competing routes to isolate method-dependent effects .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Follow local regulations for polycyclic aromatic hydrocarbons (PAHs). Incinerate contaminated materials at >800°C to prevent environmental release .
  • Spill Management : Absorb solids with inert material (e.g., vermiculite) and avoid water rinsing to limit dispersal .

Note : While not classified as acutely toxic, chronic exposure risks warrant monitoring via workplace air sampling .

What design strategies enhance this compound-based materials for optoelectronic devices?

Q. Advanced Application Focus

  • Electron-Withdrawing Motifs : Incorporating bis(thiadiazole) units (e.g., iNT) lowers LUMO levels, improving electron mobility in organic solar cells (PCE >19%) .
  • Polymer Blending : Blend with donor polymers (e.g., PM6) to optimize bulk heterojunction morphology. Annealing at 150°C enhances crystallinity and charge extraction .
  • Thick-Film Fabrication : Layer-by-layer deposition (100–300 nm) mitigates recombination losses, achieving >11% efficiency in perovskite solar cells .

Table 1 : Performance Comparison of this compound Derivatives in Solar Cells

DerivativeDevice TypePCE (%)Key FeatureReference
PiNT (iNT-based)Organic OSC19.2Halogen-free polymer
NTz-4F:Y6Non-Fullerene OSC18.7Low voltage loss
Pyreno[a]pyrene hybridPerovskite OSC11.5Thick-film optimization

How do solvent and temperature affect the stability of this compound during storage?

Q. Stability Analysis

  • Solvent Choice : Dissolve in aromatic solvents (toluene, xylene) to prevent aggregation. Avoid polar solvents (e.g., DMSO), which accelerate oxidation .
  • Long-Term Storage : Store under argon at –20°C. Sublimation-purified samples retain >95% purity after 6 months .
  • Thermal Degradation : TGA data show decomposition onset at ~300°C, making vacuum sublimation viable for purification .

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